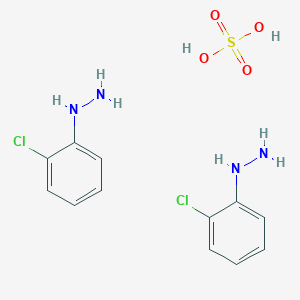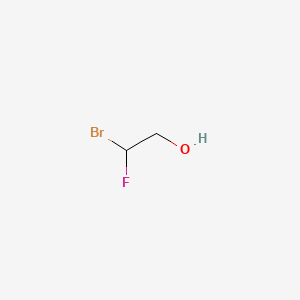
2-フルオロ-2-ブロモエタノール
概要
説明
2-Fluoro-2-bromo-ethanol is an organic compound with the molecular formula C₂H₄BrFO It is a halogenated alcohol, characterized by the presence of both fluorine and bromine atoms attached to the same carbon atom
科学的研究の応用
2-Fluoro-2-bromo-ethanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
作用機序
Target of Action
It is known that halogenated alcohols like 2-fluoro-2-bromo-ethanol often interact with various enzymes and proteins within the cell, altering their function .
Mode of Action
For instance, alcohols can be converted into alkyl halides through a substitution reaction . In the case of 2-Fluoro-2-bromo-ethanol, the presence of both a fluorine and a bromine atom might influence its reactivity and the type of reactions it can undergo.
Biochemical Pathways
For example, they might disrupt enzymatic reactions or interfere with the function of proteins .
Pharmacokinetics
As for excretion, it is likely to be processed by the liver and excreted via the kidneys .
Result of Action
Given its chemical structure, it might potentially cause alterations in cellular functions by interacting with various biomolecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-2-bromo-ethanol. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability. For instance, it has a boiling point of 147℃ and a flash point of 42℃ , indicating that it can be volatile at high temperatures. Therefore, it should be stored and handled under appropriate conditions to maintain its stability and effectiveness .
生化学分析
Biochemical Properties
2-Fluoro-2-bromo-ethanol plays a significant role in biochemical reactions, particularly in the synthesis of other chemical compounds. It interacts with various enzymes and proteins, influencing their activity. For instance, it can act as a substrate for certain dehalogenase enzymes, which catalyze the removal of halogen atoms from organic compounds
Cellular Effects
The effects of 2-Fluoro-2-bromo-ethanol on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 2-Fluoro-2-bromo-ethanol can lead to changes in the expression of genes involved in detoxification processes, as well as alterations in metabolic pathways . These changes can have significant implications for cell function and overall cellular health.
Molecular Mechanism
At the molecular level, 2-Fluoro-2-bromo-ethanol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit certain dehalogenase enzymes, preventing the removal of halogen atoms from organic compounds . Additionally, 2-Fluoro-2-bromo-ethanol can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-2-bromo-ethanol can change over time. The stability and degradation of this compound are important factors to consider. Over time, 2-Fluoro-2-bromo-ethanol may degrade into other compounds, which can influence its long-term effects on cellular function . In vitro and in vivo studies have shown that prolonged exposure to 2-Fluoro-2-bromo-ethanol can lead to changes in cellular metabolism and gene expression, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of 2-Fluoro-2-bromo-ethanol vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while at higher doses, it can lead to toxic or adverse effects . Studies have shown that high doses of 2-Fluoro-2-bromo-ethanol can cause significant changes in gene expression and cellular metabolism, leading to potential toxicity . Understanding the dosage effects of this compound is crucial for its safe and effective use in biochemical research.
Metabolic Pathways
2-Fluoro-2-bromo-ethanol is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. For instance, it can be metabolized by dehalogenase enzymes, leading to the formation of other compounds
Transport and Distribution
The transport and distribution of 2-Fluoro-2-bromo-ethanol within cells and tissues are influenced by various factors. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes .
Subcellular Localization
The subcellular localization of 2-Fluoro-2-bromo-ethanol is crucial for understanding its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . The localization of 2-Fluoro-2-bromo-ethanol within specific subcellular compartments can influence its interactions with biomolecules and its overall biochemical effects .
準備方法
Synthetic Routes and Reaction Conditions: 2-Fluoro-2-bromo-ethanol can be synthesized through several methods. One common approach involves the reaction of ethylene oxide with hydrogen bromide and hydrogen fluoride. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 2-Fluoro-2-bromo-ethanol may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the compound.
化学反応の分析
Types of Reactions: 2-Fluoro-2-bromo-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes and acids.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: The halogen atoms in 2-Fluoro-2-bromo-ethanol can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium cyanide (KCN) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of fluoroacetic acid and bromoacetic acid.
Reduction: Formation of 2-fluoroethanol and 2-bromoethanol.
Substitution: Formation of various substituted ethanols depending on the nucleophile used.
類似化合物との比較
2-Fluoroethanol: Similar in structure but lacks the bromine atom.
2-Bromoethanol: Similar in structure but lacks the fluorine atom.
2-Chloro-2-fluoroethanol: Contains chlorine instead of bromine.
Uniqueness: 2-Fluoro-2-bromo-ethanol is unique due to the simultaneous presence of both fluorine and bromine atoms on the same carbon atom. This dual halogenation imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
特性
IUPAC Name |
2-bromo-2-fluoroethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4BrFO/c3-2(4)1-5/h2,5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPWURJRNXIURN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659456 | |
| Record name | 2-Bromo-2-fluoroethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
459424-41-0 | |
| Record name | 2-Bromo-2-fluoroethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-2-fluoroethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


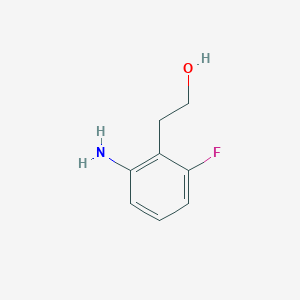
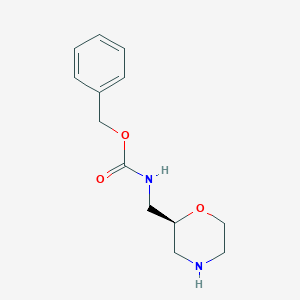
![6-Benzyl-2,6-diazaspiro[3.5]nonane](/img/structure/B1499387.png)
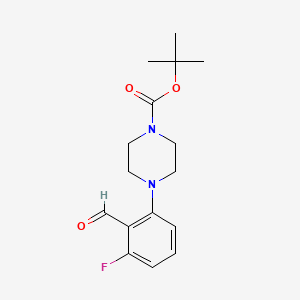
![3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl bis(trifluoromethanesulfonate)](/img/structure/B1499393.png)
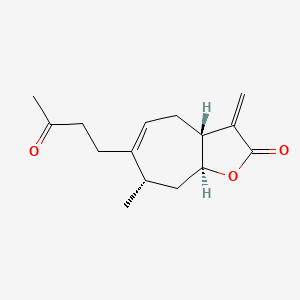
![(2-Phenylimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B1499408.png)
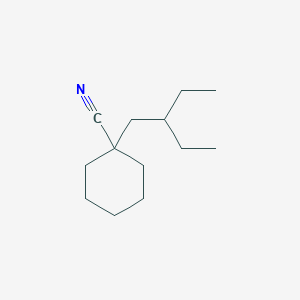
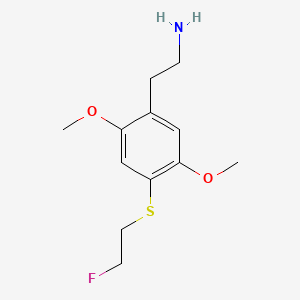
![5,6-Dihydrospiro[cyclopenta[C]pyridine-7,2'-pyrrolidine]](/img/structure/B1499412.png)
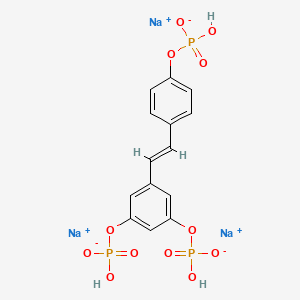
![ethyl 1-(phenylmethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1499420.png)
![Oxo[5,10,15,20-tetra(4-pyridyl)porphinato]titanium(IV)](/img/structure/B1499421.png)
